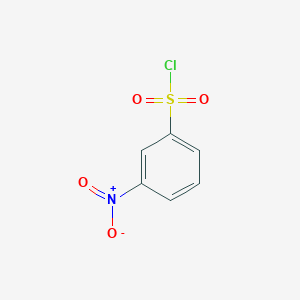

3-Nitrobenzenesulfonyl chloride

Description

The exact mass of the compound 3-Nitrobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9806. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWNNNAOGWPTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059526 | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-51-7 | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1Z8WPL9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nitrobenzenesulfonyl Chloride: A Definitive Technical Profile

Melting Point Analysis, Synthesis Integrity, and Handling Protocols

Executive Summary

3-Nitrobenzenesulfonyl chloride (3-NBSC, CAS: 121-51-7) is a linchpin electrophile in medicinal chemistry, serving as the primary scaffold for sulfonamide antibiotics, antitumor agents, and amine protecting groups.[1][2] While its theoretical utility is vast, its practical application is frequently compromised by its high susceptibility to hydrolytic degradation.[1]

For the research scientist, the melting point of 3-NBSC is not merely a physical constant; it is a stoichiometric barometer . A depressed melting point indicates the presence of 3-nitrobenzenesulfonic acid (3-NBSA) and hydrochloric acid, impurities that can poison sensitive catalytic cycles and skew yield calculations.[1] This guide provides an in-depth analysis of 3-NBSC’s physicochemical behavior, establishing a rigorous framework for purification, validation, and application.

Part 1: Physicochemical Profile & Melting Point Standards[1][2]

The melting point (MP) of 3-NBSC is the primary indicator of its reagent quality.[1] While literature values vary slightly due to historical measurement methods, modern high-purity standards adhere to a tight thermal range.[1]

The "Gold Standard" Thermal Data

| Property | Metric | Technical Note |

| Target Melting Point | 62.0 – 64.0 °C | High-purity crystalline form (Anhydrous).[1] |

| Acceptable Working Range | 60.0 – 62.0 °C | Commercial grade (>98%); suitable for excess-reagent syntheses.[1] |

| Degraded/Hydrolyzed | < 58 °C | Indicates >5% hydrolysis to sulfonic acid.[1] Do not use. |

| Boiling Point | ~144 °C (at 2 mmHg) | Decomposes at atmospheric pressure.[1] |

| Appearance | White to pale yellow crystals | Dark orange/brown indicates significant oxidation or hydrolysis.[1] |

| Solubility | DCM, Toluene, Acetone, THF | Reacts violently with water, alcohols, and amines.[1] |

Critical Insight: A sample melting at 56–58°C often appears visually identical to a pure sample.[1] Visual inspection is insufficient; thermal analysis is mandatory before use in stoichiometric-sensitive reactions.[1]

Part 2: The Thermodynamics of Purity (Degradation Mechanics)[1]

The depression of the melting point in 3-NBSC is driven by hydrolytic autocatalysis .[1] Unlike stable solids, 3-NBSC reacts with atmospheric moisture to generate 3-nitrobenzenesulfonic acid (3-NBSA) and HCl.[1]

-

The Initiation: Trace water attacks the sulfur center.[1]

-

The Product: 3-NBSA is a strong acid with a higher melting point (~70°C+) but acts as a crystal lattice impurity, disrupting the 3-NBSC lattice and lowering the observed MP (colligative property).[1]

-

The Accelerator: The byproduct, HCl, is hygroscopic, pulling more atmospheric moisture into the solid matrix, accelerating the degradation loop.[1]

Visualization: Synthesis and Degradation Pathways

The following diagram illustrates the genesis of 3-NBSC and its inevitable decay pathway if mishandled.[1]

Caption: Figure 1.[1] Synthesis of 3-NBSC and the autocatalytic hydrolytic degradation cycle triggered by moisture.

Part 3: Purification and Handling Protocols[1]

If your stock 3-NBSC melts below 60°C, it must be purified.[1] Using degraded reagent requires a large excess to drive reactions to completion, which complicates downstream purification.[1]

Protocol A: Recrystallization (The Toluene Method)

This method is preferred over CCl4/Hexane due to higher solubility differentials and safety profiles.[1]

-

Dissolution: Dissolve 10g of crude 3-NBSC in the minimum amount of boiling toluene (~15-20 mL).

-

Filtration: Rapidly filter the hot solution through a glass frit to remove insoluble sulfonic acid impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 2 hours.

-

Collection: Filter the crystals under a nitrogen blanket if possible.

-

Drying (Critical): Dry the crystals in a vacuum desiccator over P₂O₅ or KOH pellets for 4 hours. Do not oven dry , as heat + trace moisture = rapid degradation.[1]

Protocol B: Accurate Melting Point Determination

Standard open-capillary methods often yield falsely low results due to hydrolysis during the heating ramp.[1]

-

Preparation: Grind a small sample in a dry box or low-humidity environment.

-

Sealing: Load the sample into a glass capillary. Flame seal the open end of the capillary to create a closed system.

-

Ramp: Heat rapidly to 55°C, then ramp at 1°C/minute.

-

Observation:

Part 4: Applications in Drug Discovery[1]

3-NBSC is most frequently employed in the synthesis of sulfonamides via nucleophilic attack by primary or secondary amines.[1] The electron-withdrawing nitro group at the meta position activates the sulfur center, making 3-NBSC more reactive than p-toluenesulfonyl chloride (tosyl chloride).[1]

Workflow: Sulfonamide Synthesis Decision Tree

This logic flow ensures experimental success by validating the reagent before committing precious amine substrates.[1]

Caption: Figure 2. Quality control and decision logic for sulfonamide synthesis using 3-NBSC.

References

-

PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride.[1][3][4][5][6] (Based on US Patent 5,136,043).[1][5] Retrieved from [Link]

-

Canadian Journal of Chemistry. (1965). Sulfonyl Chloride Kinetics.[1][7] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link][1]

Sources

- 1. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

- 4. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the ¹H NMR Spectrum of 3-Nitrobenzenesulfonyl Chloride: From Theory to Practical Application

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-nitrobenzenesulfonyl chloride (Nosyl chloride), a critical reagent in organic synthesis and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation, reaction monitoring, and quality control. We will dissect the theoretical principles governing the spectrum, present and interpret experimental data, provide validated protocols for sample preparation and data acquisition, and discuss the practical applications of this analysis in a laboratory setting.

Theoretical Framework: Understanding the Molecular Architecture

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each proton on the ring. In 3-nitrobenzenesulfonyl chloride, the benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl). Their placement at the 1 and 3 positions dictates the chemical shifts and coupling patterns of the four aromatic protons.

Electronic Effects of Substituents

Both the nitro and sulfonyl chloride groups are strongly deactivating. They pull electron density away from the benzene ring through a combination of negative inductive effects (-I) and resonance effects (-M). This overall decrease in electron density "deshields" the aromatic protons, causing them to resonate at a higher chemical shift (further downfield) compared to the protons of unsubstituted benzene (δ ≈ 7.3 ppm).

The deshielding effect is most pronounced at the positions ortho and para to the substituents. In this meta-substituted pattern, the proton environments are unique:

-

H-2: Positioned ortho to both the -SO₂Cl and -NO₂ groups, it experiences the strongest deshielding effect.

-

H-6: Ortho to the -SO₂Cl group and meta to the -NO₂ group.

-

H-4: Ortho to the -NO₂ group and meta to the -SO₂Cl group.

-

H-5: Para to the -SO₂Cl group and meta to the -NO₂ group, making it the least deshielded of the four.

Figure 1: Molecular structure of 3-Nitrobenzenesulfonyl chloride with proton numbering.

Predicted Spin-Spin Coupling

The splitting pattern of each signal is determined by its neighboring protons. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

-

Jortho (³JHH):** Coupling between adjacent protons (3 bonds apart), typically 7-10 Hz.

-

Jmeta (⁴JHH):** Coupling between protons separated by two carbons (4 bonds apart), typically 2-3 Hz.

-

Jpara (⁵JHH):** Coupling across the ring (5 bonds apart), typically 0-1 Hz and often not resolved.

Based on this, we can predict the multiplicity of each proton signal:

-

H-2: Coupled to H-6 (meta) and H-4 (meta). May appear as a narrow triplet (if J₂₄ ≈ J₂₆) or a triplet of triplets (if resolved).

-

H-4: Coupled to H-5 (ortho) and H-2 (meta). Expected to be a doublet of triplets (dt) or doublet of doublets (dd).

-

H-5: Coupled to H-4 (ortho) and H-6 (ortho). Expected to be a triplet (t) if J₅₄ ≈ J₅₆, or a triplet of doublets (td) if further meta coupling is resolved.

-

H-6: Coupled to H-5 (ortho) and H-2 (meta). Expected to be a doublet of triplets (dt) or doublet of doublets (dd).

Caption: Predicted spin-spin coupling network for the aromatic protons.

Experimental ¹H NMR Spectrum: Data and Interpretation

The following data was obtained from a ¹H NMR spectrum of 3-nitrobenzenesulfonyl chloride recorded in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectral Data for 3-Nitrobenzenesulfonyl Chloride in CDCl₃

| Assigned Proton | Chemical Shift (δ, ppm)[3] | Integration | Multiplicity |

| H-2 | 8.88 | 1H | t (triplet-like) |

| H-4 | 8.62 | 1H | ddd (doublet of doublet of doublets) |

| H-6 | 8.39 | 1H | ddd (doublet of doublet of doublets) |

| H-5 | 7.93 | 1H | t (triplet) |

Signal-by-Signal Analysis

-

Signal at δ 8.88 (H-2): This is the most downfield signal, consistent with our prediction for the proton located between both strong EWGs.[3] Its triplet-like appearance arises from coupling to both H-4 and H-6 with similar small, meta-coupling constants.

-

Signal at δ 8.62 (H-4): This signal is significantly downfield, confirming its position ortho to the powerful -NO₂ group.[3] Its complex multiplicity (ddd) results from a large ortho coupling to H-5 and smaller meta couplings to H-2 and H-6.

-

Signal at δ 8.39 (H-6): This resonance is assigned to the proton ortho to the -SO₂Cl group.[3] While still strongly deshielded, it is upfield relative to H-4, suggesting the deshielding effect of the nitro group at the ortho position is stronger than that of the sulfonyl chloride group. Its multiplicity is, like H-4, a complex pattern due to ortho coupling with H-5 and meta coupling with H-2.

-

Signal at δ 7.93 (H-5): This is the most upfield signal, as predicted for the proton that is meta to both EWGs.[3] It appears as a clean triplet, which is characteristic of a proton with two equivalent (or nearly equivalent) ortho neighbors (H-4 and H-6). The ortho coupling constants J₅₄ and J₅₆ are similar enough to produce a 1:2:1 triplet pattern.

Experimental Methodology: A Validated Protocol

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate analysis. The following protocols represent a self-validating system for ensuring data integrity.

Protocol: NMR Sample Preparation

-

Glassware Preparation: Ensure all glassware (vial, Pasteur pipette, NMR tube) is scrupulously clean and oven-dried to eliminate moisture and contaminants.

-

Sample Weighing: Accurately weigh 5-10 mg of 3-nitrobenzenesulfonyl chloride into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Dissolution: Gently swirl the vial to ensure the solid is fully dissolved. The solution should be clear and colorless.

-

Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.

Protocol: Spectrometer Parameters (Typical)

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8 to 16 (adjust for concentration)

-

Spectral Width (sw): 20 ppm (centered around 5 ppm)

Caption: Standardized workflow for ¹H NMR analysis from sample to processed spectrum.

Applications in Research and Drug Development

The ¹H NMR spectrum of 3-nitrobenzenesulfonyl chloride serves as a definitive fingerprint for identity and purity.

-

Quality Control: Commercial batches of the reagent can be quickly assessed. The presence of signals corresponding to isomers (e.g., 2- or 4-nitrobenzenesulfonyl chloride) or residual starting materials from its synthesis would be immediately apparent.[4]

-

Reaction Monitoring: When 3-nitrobenzenesulfonyl chloride is used to synthesize sulfonamides (a common motif in medicinal chemistry), the reaction progress can be monitored by observing the disappearance of its characteristic aromatic signals and the appearance of new, corresponding signals for the sulfonamide product.

Conclusion

The ¹H NMR spectrum of 3-nitrobenzenesulfonyl chloride is a textbook example of how substituent effects in a disubstituted benzene ring govern spectral appearance. The powerful and anisotropic nature of the nitro and sulfonyl chloride groups results in a highly dispersed and informative spectrum in the downfield region (δ 7.9-8.9 ppm). A thorough understanding of the chemical shifts and coupling patterns, grounded in the principles of electronic effects, allows for unambiguous structural confirmation. The protocols and analysis presented herein provide a robust framework for researchers to confidently utilize this valuable reagent and verify its integrity throughout the research and development lifecycle.

References

-

PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

Cyclo Pharma Chem. (n.d.). 3-Nitro benzene sulfonyl Chloride. Retrieved February 8, 2026, from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 8, 2026, from [Link]

Sources

- 1. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 2. 3-Nitrobenzenesulfonyl chloride | CAS 121-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Nitrobenzenesulfonyl chloride(121-51-7) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Nitro benzene sulfonyl Chloride Latest Price,3-Nitro benzene sulfonyl Chloride Manufacturer in Gujarat [cyclopharmachem.in]

Technical Guide: FT-IR Characterization of 3-Nitrobenzenesulfonyl Chloride

Executive Summary & Strategic Context

3-Nitrobenzenesulfonyl chloride (3-NBSC) is a "privileged scaffold" in medicinal chemistry, serving as the electrophilic linchpin in the synthesis of sulfonamide-based antimicrobials, antitumor agents, and high-performance dyes. In drug development pipelines, the purity of this intermediate is critical; however, its high reactivity renders it susceptible to rapid hydrolysis, converting the active sulfonyl chloride into the inactive sulfonic acid.

This guide provides a rigorous, self-validating protocol for the FT-IR characterization of 3-NBSC. Unlike standard spectral lists, this document focuses on the causality of vibrational modes and establishes a "Hydrolysis Trap" workflow to detect degradation before it compromises downstream synthesis.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first map the vibrational vectors associated with the molecule's specific geometry. 3-NBSC consists of a benzene ring meta-substituted by two highly electron-withdrawing groups: the nitro group (-NO

The Electron-Withdrawing Competition

Both substituents pull electron density from the ring, but they also interact with each other. The high electronegativity of the sulfonyl chloride oxygen atoms stiffens the S=O bonds, pushing their vibrational frequencies higher than those found in sulfonamides.

Visualization of Key Vibrational Modes

The following diagram maps the critical functional groups to their expected spectral activity.

Figure 1: Functional group decomposition and associated vibrational frequencies for 3-NBSC.

Experimental Protocol: The "Dry-State" Mandate

CRITICAL WARNING: 3-NBSC hydrolyzes upon contact with atmospheric moisture. A standard KBr pellet preparation often introduces enough hygroscopic water to degrade the surface of the sample, resulting in ghost peaks (sulfonic acid).

Recommended Sampling Techniques

| Method | Suitability | Protocol Notes |

| ATR (Diamond/ZnSe) | High | Preferred. Requires minimal prep. Ensure the crystal is dry. Scan immediately after placing the solid. |

| Nujol Mull | Medium | Good for protecting the sample from air, but Nujol bands (2900-2800, 1460, 1375 cm⁻¹) mask C-H stretches. |

| KBr Pellet | Low | Not Recommended unless KBr is oven-dried and operation is performed in a glovebox. Risk of hydrolysis is high. |

Acquisition Parameters

-

Resolution: 4 cm⁻¹

-

Scans: 16–32 (Speed is prioritized over signal-to-noise to minimize moisture exposure).

-

Range: 4000–400 cm⁻¹ (Mid-IR).

Spectral Analysis & Peak Assignment

The following table synthesizes data from SDBS and standard correlation charts for electron-deficient sulfonyl chlorides.

The Fingerprint Table

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3100 – 3080 | Weak | ν(C-H) Aromatic | Typical for arenes; often weak single band. |

| 1610, 1480 | Medium | ν(C=C) Ring | Skeletal vibrations of the benzene ring. |

| 1535 ± 5 | Strong | ν_as(NO₂) | Primary Diagnostic. The nitro group asymmetric stretch is distinct and isolated. |

| 1380 – 1370 | Strong | ν_as(SO₂) | Primary Diagnostic. Sulfonyl chloride asymmetric stretch. Note: Can overlap with Nujol. |

| 1355 – 1345 | Strong | ν_s(NO₂) | Nitro symmetric stretch. |

| 1190 – 1175 | Strong | ν_s(SO₂) | Primary Diagnostic. Sulfonyl chloride symmetric stretch. Very sharp. |

| 820, 740, 680 | Medium | δ(C-H) OOP | Meta-substitution pattern. The band near 680 cm⁻¹ is characteristic of 1,3-disubstitution. |

| ~375 | Weak/Far-IR | ν(S-Cl) | The S-Cl stretch is often below the cutoff of standard ATR crystals (400 cm⁻¹). |

Detailed Interpretation

-

The "Twin Towers" of SO₂: Look immediately for the asymmetric (~1375) and symmetric (~1180) sulfonyl bands. These should be sharp. Broadening here indicates hydrolysis.

-

The Nitro Flag: The band at ~1535 cm⁻¹ confirms the presence of the nitro group. If this is absent or shifted significantly, check for reduction (e.g., to an amine, which would appear as a doublet >3300 cm⁻¹).

-

The Meta-Pattern: The region below 900 cm⁻¹ is the "fingerprint of position." 3-NBSC (meta) will have a distinct pattern compared to 4-NBSC (para), which typically shows a strong band near 830-840 cm⁻¹.

Troubleshooting: The Hydrolysis Trap

The most common failure mode in 3-NBSC analysis is the presence of 3-Nitrobenzenesulfonic acid . This occurs if the bottle was left open or the sample prep was wet.

Differential Diagnosis

| Feature | Pure 3-NBSC (Target) | Hydrolyzed Acid (Contaminant) |

| 3600–3200 cm⁻¹ | Flat / Silent | Broad / Strong (O-H stretch) |

| SO₂ Asym | Sharp, ~1375 cm⁻¹ | Shifted lower (~1200-1250 cm⁻¹) |

| Physical State | Crystalline Solid | Often "sticky" or deliquescent |

QC Decision Tree

Use this logic flow to validate your material before committing it to synthesis.

Figure 2: Quality Control Decision Matrix for 3-NBSC validation.

References & Authoritative Sources

-

SDBS (AIST): Spectral Database for Organic Compounds.[1] SDBS No. 4498 .[1] (Primary reference for fingerprint matching).

-

Source:

-

-

NIST Chemistry WebBook: 3-Nitrobenzenesulfonyl chloride.

-

Source:[2]

-

-

Sigma-Aldrich (Merck): Safety Data Sheet & Product Specification (CAS 121-51-7).

-

Source:

-

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for sulfonyl/nitro group correlation rules).

Sources

Electrophilicity of 3-Nitrobenzenesulfonyl Chloride: A Mechanistic & Practical Guide

Executive Summary

3-Nitrobenzenesulfonyl chloride (3-NBSC, CAS: 121-51-7) represents a "goldilocks" reagent in medicinal chemistry: significantly more electrophilic than tosyl chloride (TsCl) or benzenesulfonyl chloride, yet generally stable enough for bench handling under controlled conditions.[1] Its enhanced reactivity is driven by the meta-nitro group, which exerts a potent inductive electron-withdrawing effect without the resonance donation complications seen in para-substituted analogues.[1]

This guide analyzes the physicochemical basis of this electrophilicity, provides a field-tested protocol for sulfonamide synthesis, and details the kinetic imperatives for preventing hydrolysis.

Part 1: The Electrophilic Engine (Mechanistic Analysis)

Electronic Architecture & Hammett Correlation

The sulfur atom in the sulfonyl group (

To understand the magnitude of this effect, we apply the Hammett Equation (

-

Inductive Effect (

): The nitro group is strongly electronegative, pulling electron density through the sigma bond framework. -

Mesomeric Effect (

): While nitro groups are resonance withdrawing, the meta position prevents direct resonance conjugation with the sulfonyl group.[1] Therefore, the activation is almost purely inductive, creating a highly positive partial charge (

Table 1: Electronic Substituent Constants (Hammett

Data Interpretation: The positive

Mechanism of Nucleophilic Substitution

The reaction of 3-NBSC with a nucleophile (e.g., a primary amine) follows a concerted

Figure 1: Mechanistic Pathway of Aminolysis

Caption: The nucleophilic attack proceeds through a trigonal bipyramidal transition state. The electron-deficient sulfur (enhanced by 3-NO2) lowers the activation energy.[1]

Part 2: Comparative Reactivity Profile

Researchers often default to Tosyl Chloride (TsCl) due to familiarity.[1] However, 3-NBSC is the superior choice when reacting with sterically hindered or weakly nucleophilic amines (e.g., anilines or electron-deficient amines).[1]

Table 2: Reactivity & Handling Comparison

| Feature | p-Toluenesulfonyl Chloride (TsCl) | 3-Nitrobenzenesulfonyl Chloride (3-NBSC) | Implication for Protocol |

| Electrophilicity | Moderate | High | 3-NBSC requires lower temps (0°C) to prevent side reactions.[1] |

| Hydrolysis Rate | Slow | Fast | 3-NBSC must be stored under inert gas; aqueous workups must be rapid.[1] |

| Selectivity | High | Moderate | 3-NBSC may react with secondary nucleophiles (e.g., -OH) if not stoichiometric.[1] |

| Physical State | Solid | Solid (mp 60-62°C) | Both are weighable solids, but 3-NBSC is more prone to caking due to moisture.[1] |

Part 3: Strategic Protocol (Sulfonamide Synthesis)

This protocol is optimized for the synthesis of a sulfonamide from 3-NBSC and a primary amine.[1] It utilizes an anhydrous organic base method to mitigate the risk of hydrolysis which is prevalent in aqueous Schotten-Baumann conditions.[1]

Reagents & Setup

-

Electrophile: 3-Nitrobenzenesulfonyl chloride (1.1 equivalents)[1]

-

Nucleophile: Primary Amine (1.0 equivalent)[1]

-

Base: Pyridine (3.0 equivalents) or Triethylamine (TEA) with catalytic DMAP.[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

-

Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with

. Add the amine (1.0 eq) and anhydrous DCM ( -

Base Addition: Add Pyridine (3.0 eq) via syringe. Cool the mixture to 0°C using an ice bath.

-

Why? The high electrophilicity of 3-NBSC can lead to exotherms or bis-sulfonylation at room temperature.[1]

-

-

Electrophile Addition: Dissolve 3-NBSC (1.1 eq) in a minimal amount of DCM and add dropwise to the stirring amine solution over 10 minutes.

-

Critical: Do not add solid 3-NBSC directly if the scale is >1g, as local concentration spikes can cause impurities.[1]

-

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 1-2 hours for completion).[1]

-

Quench: Once complete, dilute with DCM and wash with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Isolation: Dry over

, filter, and concentrate.

Figure 2: Synthesis Decision Tree

Caption: Workflow for 3-NBSC coupling. The acidic workup is critical to remove the pyridine base which can catalyze hydrolysis during storage.

Part 4: Stability & Troubleshooting (The Hydrolysis Factor)

The primary failure mode when working with 3-NBSC is hydrolysis to 3-nitrobenzenesulfonic acid.[1] This occurs if the reagent is old or if the reaction solvent is "wet."

Recognizing Hydrolysis

-

Visual Cue: 3-NBSC should be a crystalline yellow/off-white solid.[1] If it appears oily or smells strongly of acid (sharp, acrid odor), it has hydrolyzed.[1]

-

TLC Signature: The sulfonic acid byproduct is highly polar and will remain at the baseline in standard EtOAc/Hexane systems, whereas the chloride moves (Rf ~ 0.4-0.6).

Prevention Strategy

-

Storage: Store at 4°C in a tightly sealed container. Ideally, store in a desiccator.

-

Recrystallization: If purity is suspect, 3-NBSC can be recrystallized from light petroleum/benzene mixtures (though rarely done due to benzene toxicity; dry hexane/chloroform is a modern alternative).[1]

-

Kinetic Competition: In the presence of water and amine, 3-NBSC will react with both.[1] Since the amine is usually the better nucleophile, small amounts of water are tolerated, but excess water consumes the reagent, requiring higher equivalents (1.2 - 1.5 eq) to drive the reaction to completion.

References

-

Mechanism of Sulfonyl Chloride Hydrolysis

-

Hammett Substituent Constants

-

Safety & Handling D

-

Synthetic Applic

Sources

- 1. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

Theoretical Studies of 3-Nitrobenzenesulfonyl Chloride: A Computational & Mechanistic Guide

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing 3-Nitrobenzenesulfonyl chloride (3-NBSC) . Unlike its ortho and para isomers, 3-NBSC presents a unique electronic environment where the electron-withdrawing nitro group (

Part 1: Computational Framework & Methodology

To achieve high-fidelity models of 3-NBSC, researchers must move beyond standard functionals. The interactions between the sulfonyl lone pairs and the aromatic ring, combined with the strong dipole of the nitro group, require basis sets with diffuse functions.

Recommended Protocol

-

Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]

-

Functional:

B97X-D or B3LYP-D3 .-

Rationale: Standard B3LYP often fails to capture long-range dispersion interactions critical for sulfur-containing compounds.

B97X-D includes long-range corrections and dispersion, providing superior accuracy for bond lengths involving Period 3 elements (S, Cl).

-

-

Basis Set: 6-311++G(d,p) .[2][3][7]

-

Rationale: The ++ (diffuse functions) are non-negotiable for correctly modeling the lone pairs on the sulfonyl oxygen atoms and the chloride leaving group.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Dichloromethane (DCM) or DMSO, matching typical synthesis conditions.

-

Computational Workflow

The following DOT diagram outlines the logical flow for a complete theoretical characterization.

Figure 1: Standardized computational workflow for characterizing sulfonyl chloride derivatives.

Part 2: Geometric & Electronic Architecture

Optimized Geometry

The geometry of 3-NBSC is governed by the

-

S–Cl Bond Length: Predicted at 2.05–2.08 Å . This bond is significantly longer than C–Cl bonds due to the larger radius of sulfur and the polarization caused by the oxygen atoms.

-

O=S=O Angle: Typically 119°–121° , reflecting the distorted tetrahedral geometry of the hexavalent sulfur.

-

Torsion Angle (C-C-S-Cl): The Cl atom typically lies orthogonal to the benzene plane to minimize repulsion with the ortho hydrogens, though the meta-nitro group exerts a remote inductive effect that slightly alters this barrier compared to benzenesulfonyl chloride.

Frontier Molecular Orbitals (FMO)

The reactivity of 3-NBSC is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

-

HOMO Location: Predominantly distributed over the aromatic ring and the nitro group oxygens.

-

LUMO Location: Strongly localized on the S–Cl bond and the aromatic system.

-

Reactivity Implication: The presence of the nitro group lowers the LUMO energy (increasing electron affinity) compared to unsubstituted benzenesulfonyl chloride. This makes the sulfur atom a "harder" electrophile, highly reactive toward nucleophiles like amines.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions.

-

Negative Potential (Red): Concentrated on the Nitro (

) and Sulfonyl ( -

Positive Potential (Blue): The Sulfur atom exhibits a strong positive potential hole (

-hole), which is the primary site for nucleophilic attack.

Part 3: Vibrational Spectroscopy (IR & Raman)[2]

To validate theoretical models, calculated frequencies must be compared with experimental FT-IR/Raman data.[9] Note that raw DFT frequencies are typically overestimated and require a scaling factor (approx 0.967 for B3LYP/6-311++G(d,p)).

Diagnostic Vibrational Modes[9][10]

| Vibrational Mode | Approx.[9][10][11] Exp. Freq ( | Scaled Calc. Freq ( | Intensity (IR) | Description |

| 1375 – 1390 | 1385 | Strong | Asymmetric Sulfonyl Stretch | |

| 1350 – 1360 | 1355 | Very Strong | Symmetric Nitro Stretch | |

| 1170 – 1185 | 1178 | Strong | Symmetric Sulfonyl Stretch | |

| 360 – 380 | 375 | Medium | S-Cl Stretching (Fingerprint) | |

| 1530 – 1540 | 1535 | Medium | Ring-Nitro stretch |

Data synthesized from general nitrobenzenesulfonyl chloride literature [1, 2].[12]

Part 4: Reactivity & Mechanistic Pathways

The primary application of 3-NBSC is the formation of sulfonamides via nucleophilic substitution. The meta-nitro group plays a dual role:

-

Inductive Effect (-I): Withdraws electron density from the ring, making the sulfur more positive (electrophilic).

-

Lack of Steric Hindrance: Unlike the ortho-nitro isomer, the meta position does not sterically block the approach of the nucleophile to the sulfur center.

Reaction Mechanism: Sulfonamide Formation

The reaction follows an

Figure 2: Mechanistic pathway for the aminolysis of 3-NBSC.

Thermodynamic Stability

Theoretical calculations (BDE - Bond Dissociation Energy) indicate that the S–Cl bond is the weakest link in the molecule (~55 kcal/mol), confirming it as the "break point" for reactivity. The C–S bond is significantly stronger, ensuring the aromatic ring remains intact during substitution reactions.

Part 5: Experimental Validation Protocol

To ensure the theoretical model aligns with physical reality, the following validation protocol is recommended.

Synthesis of a Test Sulfonamide

Objective: Validate the predicted reactivity and S-Cl bond cleavage.

-

Reagents: 3-NBSC (1.0 eq), Aniline (1.1 eq), Pyridine (1.5 eq, acid scavenger).

-

Solvent: DCM (Anhydrous).

-

Procedure:

-

Dissolve 3-NBSC in DCM at 0°C.

-

Add Pyridine, followed by dropwise addition of Aniline.

-

Monitor disappearance of S-Cl stretch (375

) via Raman or shift in

-

Crystallographic Verification

-

Grow single crystals of the product (slow evaporation from Ethanol/Hexane).

-

Compare Experimental X-Ray Diffraction (XRD) bond lengths with DFT optimized geometry.

-

Success Metric: DFT bond lengths should be within 0.02 Å of XRD values.

References

-

Vibrational Analysis of Nitrobenzenesulfonamides: L.C.S. et al. "Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations."[2] Spectrochimica Acta Part A, 2013.[10]

-

Mechanistic Insight into Sulfonyl Chlorides: Mikołajczyk, M. et al. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Journal of Organic Chemistry.

-

DFT Studies on Nitrobenzene Derivatives: "DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens." Journal of the Chemical Society of Pakistan.

-

Chemical Data & Constants: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8476, 3-Nitrobenzenesulfonyl chloride.

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. jetir.org [jetir.org]

- 10. esisresearch.org [esisresearch.org]

- 11. s-a-s.org [s-a-s.org]

- 12. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Computational Analysis of 3-Nitrobenzenesulfonyl Chloride

Abstract: 3-Nitrobenzenesulfonyl chloride (NBSC) is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals.[1] Its reactivity is dominated by the interplay between the electron-withdrawing nitro group and the highly electrophilic sulfonyl chloride moiety.[2] A thorough understanding of its electronic structure and reactivity is paramount for optimizing synthetic routes and exploring its potential in drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies used to elucidate the chemical behavior of NBSC. We will delve into the practical application of Density Functional Theory (DFT) for determining structural and electronic properties, advanced reactivity analysis using Fukui functions, and the simulation of its derivatives in biological systems via molecular docking.

Foundational Physicochemical & Structural Characteristics

Before embarking on computational analysis, it is essential to ground our models in established experimental data. 3-Nitrobenzenesulfonyl chloride (CAS No. 121-51-7) is a yellow to brown crystalline solid at room temperature.[2] Its high reactivity, particularly towards nucleophiles and moisture, necessitates careful handling.[2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₄S | PubChem[4] |

| Molecular Weight | 221.62 g/mol | PubChem[4] |

| CAS Number | 121-51-7 | TCI[3] |

| Melting Point | 61-64 °C | TCI[3] |

| Appearance | White to light yellow powder/crystal | TCI[3] |

| Solubility | Soluble in Toluene | TCI[3] |

| Primary Hazards | Corrosive; Causes severe skin burns and eye damage | PubChem[4], Fisher Scientific[5] |

graph "3_Nitrobenzenesulfonyl_Chloride" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituents S [label="S", pos="2.8,1.5!"]; Cl [label="Cl", pos="4.1,0.5!"]; O1_S [label="O", pos="3.5,2.7!"]; O2_S [label="O", pos="2.1,2.7!"]; N [label="N", pos="-2.8,1.5!"]; O1_N [label="O", pos="-3.5,2.7!"]; O2_N [label="O", pos="-2.1,2.7!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- S [label=""]; S -- Cl [label=""]; S -- O1_S [label="=O"]; S -- O2_S [label="=O"];

C2 -- N [label=""]; N -- O1_N [label="=O"]; N -- O2_N [label=""];

// Invisible nodes for double bonds alignment node [shape=point, width=0, height=0]; p1 [pos="-0.65,1.125!"]; p2 [pos="-0.65,-1.125!"]; p3 [pos="1.3,0!"]; C1 -- p1 [style=invis]; C2 -- p1 [style=invis]; C3 -- p2 [style=invis]; C4 -- p2 [style=invis]; C5 -- p3 [style=invis]; C6 -- p3 [style=invis];

// Aromatic circle (approximated with nodes) node [shape=point, style=filled, color="#5F6368", width=0.05, height=0.05]; center [pos="0,0!"]; }

Caption: 2D structure of 3-Nitrobenzenesulfonyl chloride.

Quantum Chemical Analysis via Density Functional Theory (DFT)

Expertise & Rationale: DFT is the workhorse of modern computational chemistry for a molecule of this size. It provides a remarkable balance between computational cost and accuracy. For NBSC, DFT allows us to move beyond a simple 2D structure to a precise 3D electronic and geometric understanding. This is critical because the molecule's reactivity is not just about the atoms present, but their spatial arrangement and electronic environment. We can quantify the potent electron-withdrawing effect of the nitro (NO₂) group and the high electrophilicity of the sulfonyl chloride (SO₂Cl) group, which are the primary drivers of its chemical behavior.[2]

DFT Workflow: From Structure to Properties

A robust DFT analysis follows a self-validating sequence of steps. Each step builds upon the last to ensure the final calculated properties are derived from a physically realistic molecular state.

Caption: Standard workflow for DFT calculations.

Detailed Protocol for DFT Analysis

Objective: To determine the ground-state optimized geometry and electronic properties of 3-Nitrobenzenesulfonyl chloride.

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Structure Preparation:

-

Construct the 3D coordinates of NBSC using a molecular editor (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization:

-

Rationale: This is the most critical step. We are asking the software to find the arrangement of atoms that corresponds to the lowest possible potential energy, which is the molecule's most stable state.

-

Method: Use the B3LYP functional, a hybrid functional known for its good accuracy with organic molecules.

-

Basis Set: Employ the 6-311++G(d,p) basis set. The '++' indicates diffuse functions for accurately describing anions and lone pairs, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, essential for a molecule with sulfur and chlorine.

-

Execution: Submit the structure for optimization. The process is iterative, with the software adjusting bond lengths, angles, and dihedrals until the forces on all atoms are negligible.

-

-

Vibrational Frequency Calculation:

-

Rationale: This step is a mathematical check to validate the result of the optimization. A true energy minimum will have all positive (real) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from the previous step.

-

-

Property Extraction and Analysis:

-

Frontier Molecular Orbitals (FMOs): The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface. This maps the electrostatic potential onto the electron density surface, providing a visual guide to reactivity. Regions of negative potential (red/yellow) are rich in electrons and are sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

-

Atomic Charges: Calculate Mulliken atomic charges to quantify the electron distribution. This reveals the partial positive or negative character of each atom.

-

Predicted Molecular Properties

The following tables summarize typical quantitative data obtained from a DFT analysis of NBSC.

Table 1: Key Geometric and Electronic Parameters (Predicted)

| Parameter | Predicted Value | Significance |

| S-Cl Bond Length | ~2.08 Å | A relatively long and weak bond, prone to cleavage. |

| S=O Bond Length | ~1.45 Å | Typical double bond character. |

| O-S-O Bond Angle | ~122° | Reflects sp² hybridization around the sulfur atom. |

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the most available electrons. |

| LUMO Energy | ~ -3.0 eV | Indicates the energy of the lowest available empty orbital. |

| HOMO-LUMO Gap | ~ 5.5 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | ~ 4.5 Debye | Indicates a highly polar molecule. |

Table 2: Predicted Mulliken Atomic Charges (Partial)

| Atom | Predicted Charge (a.u.) | Implication |

| S | +1.25 | Highly positive, confirming it as the primary electrophilic center. |

| Cl | -0.30 | Negative charge, but it is a good leaving group. |

| O (from SO₂) | -0.65 | Strong negative charge due to high electronegativity. |

| N (from NO₂) | +0.90 | Positive charge due to bonding with highly electronegative oxygens. |

| O (from NO₂) | -0.55 | Strong negative charge, contributing to the group's electron-withdrawing nature. |

Advanced Reactivity Prediction: Fukui Functions

Expertise & Rationale: While MEP maps give a broad picture of reactivity, Fukui functions provide a quantitative, atom-specific index of reactivity.[6] This method, rooted in conceptual DFT, calculates how the electron density at each atomic site changes upon the addition or removal of an electron. This allows us to pinpoint the exact atoms most likely to participate in different types of reactions.

The relevant functions are calculated as follows, where q(N) is the charge on an atom in the neutral state, q(N+1) is in the anionic state, and q(N-1) is in the cationic state[6]:

-

For Nucleophilic Attack (f⁺): f⁺ = q(N+1) - q(N)

-

For Electrophilic Attack (f⁻): f⁻ = q(N) - q(N-1)

A higher value of the Fukui function indicates a greater propensity for that type of attack at that specific atomic site. For NBSC, we expect the sulfur atom to have a very high f⁺ value, confirming its susceptibility to attack by nucleophiles like amines or alcohols.

Application in Drug Discovery: Molecular Docking

Expertise & Rationale: 3-Nitrobenzenesulfonyl chloride itself is too reactive to be a drug. However, it is a crucial building block for synthesizing sulfonamides, a class of compounds with a vast history in medicine.[1][7] Computational analysis, specifically molecular docking, allows us to predict how these NBSC-derived sulfonamides might interact with biological targets, such as enzymes, before they are even synthesized. This in silico screening saves immense time and resources in the drug discovery pipeline.

Molecular Docking Workflow

The process simulates the "lock and key" mechanism between a ligand (the drug candidate) and its protein target.

Caption: General workflow for a molecular docking experiment.

Illustrative Docking Protocol

Objective: To predict the binding mode and affinity of a hypothetical NBSC-derived sulfonamide against a target protein (e.g., Carbonic Anhydrase).

Software: AutoDock Tools, AutoDock Vina, PyMOL/Discovery Studio Visualizer.

-

Ligand Preparation:

-

Synthesize a sulfonamide in silico by replacing the '-Cl' of NBSC with a generic amine '-NHR'.

-

Generate a 3D structure and minimize its energy.

-

Save the structure in a suitable format (e.g., .pdbqt), defining rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

-

Save the prepared receptor in .pdbqt format.

-

-

Docking Execution:

-

Define a "grid box" that encompasses the known active site of the protein.

-

Execute the docking program (e.g., Vina), which will systematically search for the best binding poses of the ligand within the grid box.

-

-

Results Analysis:

-

The primary output is a ranked list of binding poses and their corresponding binding affinities (a lower, more negative value indicates stronger binding).

-

Visualize the top-ranked pose in complex with the protein.

-

Identify key intermolecular interactions, such as hydrogen bonds between the sulfonamide group and active site residues, which are crucial for stable binding.

-

Conclusion

The computational analysis of 3-Nitrobenzenesulfonyl chloride provides profound insights that are inaccessible through experimental means alone. DFT calculations illuminate the molecule's fundamental electronic structure, confirming the sulfur atom as the primary electrophilic site and quantifying the influence of its substituent groups. Advanced methods like Fukui functions refine this understanding to an atom-specific level. Furthermore, extending these computational techniques to NBSC derivatives through molecular docking provides a powerful, predictive tool for structure-based drug design. By integrating these in silico methods, researchers can accelerate the discovery process, optimize synthetic strategies, and design novel molecules with greater efficiency and precision.

References

- 3-Nitrobenzenesulfonyl Chloride: A Key Intermediate in Chemical Synthesis. (Google Cloud)

- CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride. (CymitQuimica)

- Process for the preparation of 3-nitrobenzenesulfonyl chloride. (Google Patents)

- 3-Nitrobenzenesulfonyl chloride | 121-51-7. (ChemicalBook)

- 3-Nitrobenzenesulfonyl chloride | 121-51-7. (Tokyo Chemical Industry)

- 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476. (PubChem)

- SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. (Fisher Scientific)

- Quantum chemical simulation for calculation of processes of sulfur composite materials. (IOP Conference Series: Materials Science and Engineering)

- Sulfonyl Chlorides and Sulfonamides. (Sigma-Aldrich)

- 3-Nitrobenzenesulfonyl chloride - SAFETY DATA SHEET. (Aozun Yazhou Chemical)

- Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (National Center for Biotechnology Information)

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 3. 3-Nitrobenzenesulfonyl Chloride | 121-51-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

Technical Guide: 3-Nitrobenzenesulfonyl Chloride Storage, Stability, and Remediation

Executive Summary

3-Nitrobenzenesulfonyl chloride (3-NBSC) (CAS: 121-51-7) is a critical electrophilic reagent used extensively in the synthesis of sulfonamides and amine protection.[1] While chemically robust in solid form compared to its liquid counterparts, it possesses a specific vulnerability to moisture-induced hydrolysis, accelerated by the electron-withdrawing nitro group at the meta position.

This guide provides a validated framework for the storage, quality control, and purification of 3-NBSC. It moves beyond standard Safety Data Sheet (SDS) recommendations to offer field-proven protocols for maintaining reagent integrity in drug development workflows.

Part 1: Chemical Profile & Critical Instability Factors

The Mechanistic Vulnerability

The stability of 3-NBSC is dictated by the electrophilicity of the sulfur atom. The nitro group (

Primary Degradation Pathway (Hydrolysis): Upon exposure to atmospheric moisture, 3-NBSC undergoes nucleophilic attack by water.[1] This reaction is autocatalytic; the byproduct, Hydrogen Chloride (HCl), can increase the hygroscopicity of the bulk material, drawing in more moisture and accelerating the "caking" phenomenon often observed in degraded bottles.

Visualization: Hydrolysis Cascade

The following diagram illustrates the degradation pathway and the autocatalytic loop driven by HCl generation.

Figure 1: The autocatalytic hydrolysis mechanism of 3-NBSC.[1] The electron-deficient sulfur atom is highly susceptible to moisture, leading to the formation of the sulfonic acid and corrosive HCl.

Part 2: Optimal Storage Ecosystem

To maximize shelf-life, a multi-barrier storage approach is required.[1] Standard "cool and dry" instructions are insufficient for long-term analytical standards or GMP precursors.[1]

The Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Primary Container | Borosilicate Glass | Resistant to HCl corrosion.[1] Avoid metal caps which corrode rapidly upon minor hydrolysis.[1] |

| Seal Integrity | Teflon (PTFE) Lined Cap | PTFE is inert to sulfonyl chlorides.[1] Polyethylene liners can degrade over time.[1] |

| Secondary Seal | Parafilm + Electrical Tape | Parafilm is permeable to gas over time.[1] Over-wrapping with electrical tape provides a better moisture barrier.[1] |

| Atmosphere | Argon or Nitrogen | Displace headspace air.[1] Argon is heavier than air and provides a superior blanket for solids.[1] |

| Temperature | 2°C to 8°C | Slows kinetic hydrolysis.[1] Freezing (-20°C) is acceptable but requires rigorous equilibration to room temp before opening to prevent condensation.[1] |

| Desiccant | P₂O₅ or Silica Gel | Place a desiccant packet inside the secondary containment vessel (e.g., a desiccator), not inside the reagent bottle itself. |

Part 3: Quality Control & Purity Assessment

Before committing valuable substrates to a reaction, the purity of 3-NBSC must be validated. The presence of 3-nitrobenzenesulfonic acid (the hydrolysis product) will quench nucleophiles and lower yields.

QC Decision Matrix

Figure 2: Quality Control workflow. Visual inspection serves as the first gate, followed by melting point determination.

Analytical Protocols

1. Melting Point (The Rapid Check)

-

Standard: 60–65°C (Literature varies slightly; look for a sharp 2°C range).[1]

-

Indication: A melting point below 58°C or a range wider than 3°C indicates significant hydrolysis (sulfonic acid impurity).[1]

2. Quantitative Titration (The "Morpholine" Method)

For precise stoichiometry in GMP applications, determine the active chloride content.

-

Dissolve: 100 mg of 3-NBSC in 10 mL of dry toluene.

-

React: Add 5.0 mL of 0.1 M Morpholine (in toluene). The sulfonyl chloride reacts quantitatively to form the sulfonamide.

-

Quench: Add 20 mL water to wash out unreacted morpholine.[1]

-

Titrate: Titrate the aqueous phase with 0.1 M HCl using Methyl Orange indicator.

-

Calculation: The difference between the blank (total morpholine) and the titration (unreacted morpholine) equals the moles of active sulfonyl chloride.

Part 4: Remediation & Handling Protocols

If the reagent fails QC (e.g., MP is 55-59°C), it can often be salvaged. Do not use caked reagent directly in sensitive reactions.

Protocol A: The "Ice Water" Wash (For Bulk Cleaning)

This method exploits the fact that 3-NBSC is insoluble in cold water, while the sulfonic acid impurity and HCl are highly soluble. This is chemically counter-intuitive (adding water to a water-sensitive reagent) but works because the hydrolysis kinetics at 0°C are slower than the dissolution of the impurities.

-

Prepare: A beaker with vigorously stirred ice-water (0-2°C).

-

Precipitate: Dissolve the degraded 3-NBSC in a minimal amount of acetone or THF, then slowly pour into the ice water. Alternatively, if it is a solid powder, suspend it directly in ice water.

-

Filter: Immediately filter the solid through a sintered glass funnel.

-

Wash: Wash with cold water (2x) to remove residual acid.[1]

-

Dry: Critical Step. Dissolve the wet solid in Dichloromethane (DCM), dry over anhydrous

, filter, and evaporate the solvent. -

Result: A dry, crystalline solid with improved purity.

Protocol B: Recrystallization (For High Purity)

For analytical standards, recrystallization from non-protic solvents is preferred.[1]

-

Solvent System: Carbon Tetrachloride (

) / Hexane is classical but toxic.[1] Toluene/Hexane or Chloroform/Petroleum Ether are modern, safer alternatives.[1] -

Method:

-

Dissolve 3-NBSC in minimum hot Toluene (approx. 40-50°C). Avoid boiling to prevent thermal decomposition.[1]

-

If insoluble dark oil remains (sulfonic acid), decant the clear solution to a clean flask.[1]

-

Cool slowly to room temperature, then to 4°C.

-

Collect yellow crystals by filtration under nitrogen.[1]

-

Safety Note

-

Corrosivity: 3-NBSC causes severe skin burns (Category 1B).[1]

-

Pressure Hazard: Old bottles may have built up HCl pressure.[1] Open in a fume hood with the sash down.

-

Decomposition: Thermal decomposition releases

,

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8476, 3-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Preparation of Sulfonyl Chlorides. Retrieved from [Link]

Sources

Methodological & Application

protocol for amine protection with 3-Nitrobenzenesulfonyl chloride

Executive Summary & Chemical Logic

While 2-nitrobenzenesulfonyl chloride (2-NsCl) and 4-nitrobenzenesulfonyl chloride (4-NsCl) are the gold standards for the Fukuyama Amine Synthesis due to their facile deprotection via Meisenheimer complexes, 3-nitrobenzenesulfonyl chloride (3-NsCl) occupies a distinct and critical niche in organic synthesis.

Why use 3-NsCl?

-

Orthogonality: unlike its ortho and para isomers, the meta-nitro group in 3-NsCl does not sufficiently stabilize the Meisenheimer intermediate required for mild thiol-mediated deprotection. This renders 3-Ns groups stable to the standard Fukuyama deprotection conditions (PhSH/Base), allowing for orthogonal protection strategies where a 2-Ns group can be removed selectively in the presence of a 3-Ns group.

-

pKa Modulation: The electron-withdrawing nature of the 3-nitro group renders the sulfonamide N-H sufficiently acidic (

) to permit efficient alkylation under Mitsunobu conditions or with alkyl halides, similar to 2-Ns/4-Ns. -

Medicinal Chemistry Scaffolds: 3-Ns derivatives are frequently retained as core pharmacophores (e.g., Carbonic Anhydrase inhibitors) rather than transient protecting groups.

This guide details the protocol for the installation (protection), functionalization (alkylation), and specific deprotection strategies for 3-Ns-amines.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of Nosyl isomers, highlighting the stability of 3-Ns against standard thiol attack.

Figure 1: Divergent reactivity of 2-Ns vs. 3-Ns protecting groups. Note the lack of Meisenheimer pathway for 3-Ns.

Protocol A: Installation of 3-Ns Group (Protection)

This protocol ensures mono-sulfonylation. Bis-sulfonylation is a common side reaction with primary amines but can be suppressed by temperature control and stoichiometry.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: 3-Nitrobenzenesulfonyl chloride (3-NsCl) (1.1 equiv)

-

Base: Triethylamine (TEA) (1.5 – 2.0 equiv) or Pyridine (solvent/base)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (1.5 equiv). Cool the solution to 0 °C using an ice bath.

-

Why? Cooling suppresses the formation of the bis-nosyl species (

).

-

-

Reagent Addition: Dissolve 3-NsCl (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Tip: If 3-NsCl is solid and free-flowing, it can be added portion-wise as a solid, but solution addition offers better control.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC.[1] The sulfonamide is usually less polar than the free amine.

-

-

Workup:

-

Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (Hexanes/EtOAc).

Protocol B: Functionalization (N-Alkylation)

The 3-Ns group renders the N-H proton acidic (

Method 1: Mitsunobu Alkylation (For Alcohol Electrophiles)

-

Reagents: 3-Ns-Amide (1.0 equiv), Alcohol (R-OH, 1.2 equiv),

(1.5 equiv), DIAD or DEAD (1.5 equiv). -

Solvent: Toluene or THF (anhydrous).

-

Protocol:

-

Dissolve 3-Ns-Amide, Alcohol, and

in solvent. Cool to 0 °C. -

Add DIAD dropwise.

-

Stir at RT for 12–24 hours.

-

Note: 3-Ns amides are excellent substrates for Mitsunobu due to their high acidity compared to simple sulfonamides.

-

Method 2: Direct Alkylation (For Halide Electrophiles)

-

Reagents: 3-Ns-Amide (1.0 equiv), Alkyl Halide (1.2 equiv),

or -

Solvent: DMF or MeCN.

-

Protocol:

-

Suspend base and 3-Ns-Amide in DMF.

-

Add Alkyl Halide.

-

Heat to 50–60 °C (if necessary) or stir at RT.

-

Result: Quantitative formation of the tertiary sulfonamide.

-

Protocol C: Deprotection (The "Exit Strategy")

CRITICAL WARNING: Do not attempt the standard Fukuyama deprotection (PhSH/Base) used for 2-Ns/4-Ns. It will likely fail or proceed sluggishly for 3-Ns.

To remove the 3-Ns group, you must generally reduce the electron-withdrawing nitro group to an electron-donating amino group, rendering the sulfonamide labile to hydrolysis or reductive cleavage.

Recommended Method: Reductive Cleavage (Zn/HCl)

-

Dissolution: Dissolve the 3-Ns-amine in a mixture of THF/Acetic Acid (1:1) or MeOH/HCl .

-

Reduction: Add Zinc dust (activated, 10–20 equiv).

-

Reaction: Stir vigorously at RT or mild heat (40 °C).

-

group is reduced to

-

Alternative: For total removal, Sodium Naphthalenide (Na/C10H8) in THF at -78 °C is the most reliable "universal" sulfonamide cleavage method, though it is not chemoselective (reduces ketones/alkynes).

-

group is reduced to

Data Table: Deprotection Compatibility

| Reagent System | 2-Ns / 4-Ns (Fukuyama) | 3-Ns (Meta) | Result on 3-Ns |

| PhSH / | Rapid Cleavage | Stable / Inert | Orthogonal Protection |

| Mercaptoethanol / DBU | Rapid Cleavage | Stable | Orthogonal Protection |

| Zn / HCl / AcOH | Cleavage (Slow) | Cleavage | Reduction of |

| Na / Naphthalene | Cleavage | Cleavage | Radical anion mechanism (Universal) |

References & Authority

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Context: Establishes the standard Fukuyama protocol and the mechanism of thiol attack on o/p-nitro isomers.

-

-

Kan, T., & Fukuyama, T. (2004).[3][7] Ns strategies: a highly versatile synthetic method for amines.[7] Chemical Communications, (4), 353-359. [3]

-

Context: Comprehensive review of Nosyl chemistry, highlighting the necessity of the Meisenheimer complex for mild deprotection.

-

-

Harmata, M., et al. (2005).[8] Benzothiazoles in Synthesis. Protection of Amines. Journal of Organic Chemistry.

-

Context: Discusses the reductive cleavage mechanisms of various sulfonamides.

-

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Context: General reference for sulfonamide stability and cleavage conditions (Na/Naphthalene).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Part 1: Core Directive & Executive Summary

The "Meta" Trap: In the landscape of amine protection, the 3-nitrobenzenesulfonyl (3-Ns) group is frequently misunderstood. Unlike its ortho- (2-Ns) and para- (4-Ns) isomers, which are the cornerstones of the Fukuyama amine synthesis, the 3-Ns group is inert to standard thiol/base deprotection conditions.

This guide addresses the specific physicochemical reality of the 3-Ns group. It is not a "failed" Fukuyama group; it is a robust, orthogonal protecting group that requires Single Electron Transfer (SET) for cleavage. This distinction allows 3-Ns to be retained while 2-Ns or 4-Ns groups are selectively removed, enabling sophisticated polyamine assembly strategies.

Part 2: Scientific Integrity & Logic (Mechanism)

The Mechanistic Divergence: SNAr vs. SET

To understand the deprotection logic, one must analyze the electronic influence of the nitro group's position on the benzene ring.

-

2-Ns and 4-Ns (Fukuyama Mode): The nitro group is conjugated to the sulfonamide sulfur. Upon attack by a nucleophile (thiolate), the negative charge is delocalized onto the nitro group via resonance, stabilizing the Meisenheimer Complex . This facilitates the expulsion of sulfur dioxide and the amine.

-

3-Ns (The Stability Mode): The nitro group in the meta position exerts a strong inductive electron-withdrawing effect (-I) but cannot stabilize the Meisenheimer intermediate via resonance. Consequently, nucleophilic aromatic substitution (SNAr) is energetically unfavorable.

-

The Solution (SET): Cleavage of the 3-Ns group requires reductive cleavage of the S–N bond. This is achieved via Single Electron Transfer (SET), typically using Samarium(II) iodide (SmI₂) or electrochemical reduction, which generates a radical anion that fragments into the sulfinate and the free amine.

Caption: Mechanistic divergence showing the failure of SNAr pathways for 3-Ns and the necessity of Single Electron Transfer (SET).

Part 3: Experimental Protocols

Protocol A: SmI₂-Mediated Reductive Cleavage (The Gold Standard)

Best for: Complex substrates, late-stage functionalization, and acid-sensitive compounds.

Reagents:

-

Samarium(II) iodide (SmI₂): 0.1 M solution in THF (commercial or freshly prepared).

-

Additives: Water and an amine (e.g., pyrrolidine or triethylamine) are critical to protonate the intermediate and drive the equilibrium.

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology:

-

Preparation: Dissolve the 3-Ns protected amine (1.0 equiv) in anhydrous, degassed THF (0.1 M concentration) under an Argon or Nitrogen atmosphere.

-

Activation: Add water (50 equiv) and pyrrolidine (5 equiv) to the substrate solution. Note: The amine additive buffers the reaction and prevents premature quenching of SmI₂.

-

Reduction: Cool the mixture to 0°C. Dropwise add the SmI₂ solution (0.1 M in THF, typically 4–6 equiv) via syringe.

-

Visual Cue: The solution will turn from the characteristic deep blue of SmI₂ to yellow/white as the reductant is consumed. Continue addition until a stable blue color persists for >5 minutes.

-

-

Quenching: Once TLC indicates consumption of the starting material (usually <30 min), open the flask to air to oxidize excess SmI₂ (solution turns yellow/white).

-

Workup: Dilute with EtOAc and add saturated aqueous NaHCO₃ (or Rochelle's salt solution to prevent emulsions). Extract the aqueous layer with EtOAc (3x).

-

Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation Check:

-

If the reaction stalls, the addition of HMPA (caution: toxic) or DMPU can accelerate the electron transfer by increasing the reducing power of Sm(II).

Protocol B: Mg/MeOH Sonication (The Bench Alternative)

Best for: Large-scale reactions, robust substrates, and labs without SmI₂ capabilities.

Reagents:

-

Magnesium Turnings: Freshly activated (mechanically crushed or acid-washed).

-

Methanol: Anhydrous grade.

-

Ultrasonic Bath: Required to maintain a clean Mg surface.

Step-by-Step Methodology:

-

Setup: Place the 3-Ns protected amine (1.0 equiv) and Magnesium turnings (10–20 equiv) in a round-bottom flask.

-

Solvation: Add anhydrous Methanol (0.05 M concentration).

-

Initiation: Place the flask in an ultrasonic bath at ambient temperature. Sonicate the mixture.

-

Observation: Evolution of hydrogen gas (bubbling) indicates the reaction is proceeding. The Mg surface must remain shiny; sonication removes the passivating oxide/methoxide layer.

-

-

Monitoring: Monitor via TLC every 30 minutes. Reaction times can range from 1 to 6 hours depending on steric hindrance.

-

Workup: Filter off excess Magnesium through a Celite pad. Concentrate the filtrate.

-

Neutralization: Partition the residue between CH₂Cl₂ and 1M HCl (if amine is basic) or NH₄Cl (neutral). Caution: Ensure the amine product is not lost in the aqueous wash if it is water-soluble.

Part 4: Data Presentation & Comparison

Table 1: Comparative Reactivity of Nosyl Isomers

| Feature | 2-Ns (Ortho) | 4-Ns (Para) | 3-Ns (Meta) |

| Primary Use | Fukuyama Amine Synthesis | Fukuyama Amine Synthesis | Orthogonal Protection |